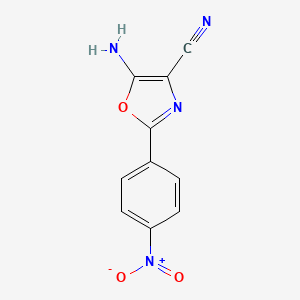![molecular formula C23H15FN4O3S B12894913 4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide CAS No. 593238-87-0](/img/structure/B12894913.png)
4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a fluoro substituent, and a benzo[d]oxazole moiety. These functional groups contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]oxazole Moiety: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative to form the benzo[d]oxazole ring.
Introduction of the Fluoro and Cyano Groups: The fluoro and cyano substituents are introduced through nucleophilic substitution reactions using suitable reagents like fluorinating agents and cyanide sources.
Coupling Reactions: The final step involves coupling the benzo[d]oxazole derivative with a suitable isothiocyanate to form the desired carbamothioylbenzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-2-fluoro-N-(phenylcarbamothioyl)benzamide: Lacks the benzo[d]oxazole moiety, resulting in different chemical properties and biological activities.
2-Fluoro-4-cyano-N-(3-hydroxyphenyl)benzamide: Similar structure but without the carbamothioyl group, leading to variations in reactivity and applications.
Uniqueness
4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is unique due to the presence of the benzo[d]oxazole moiety, which imparts specific electronic and steric effects. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Propiedades
Número CAS |
593238-87-0 |
|---|---|
Fórmula molecular |
C23H15FN4O3S |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
4-cyano-2-fluoro-N-[[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H15FN4O3S/c1-12-2-7-20-18(8-12)27-22(31-20)16-6-4-14(10-19(16)29)26-23(32)28-21(30)15-5-3-13(11-25)9-17(15)24/h2-10,29H,1H3,(H2,26,28,30,32) |
Clave InChI |
XDPIFDXABDAELS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)C#N)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


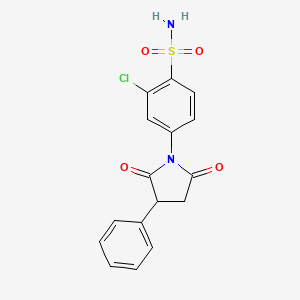


![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)
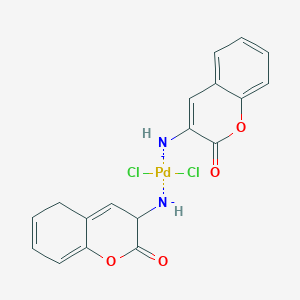
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
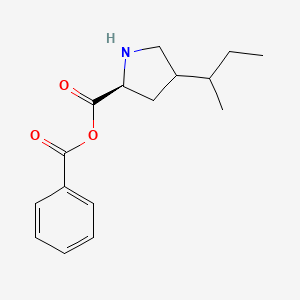
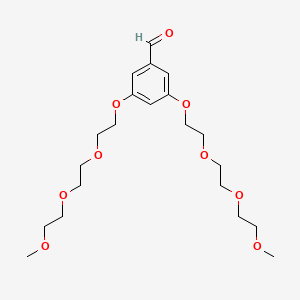
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)

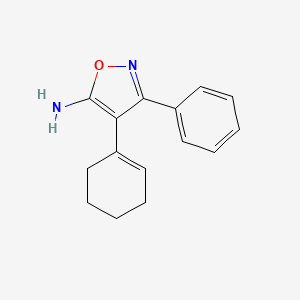

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
